S55746 hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

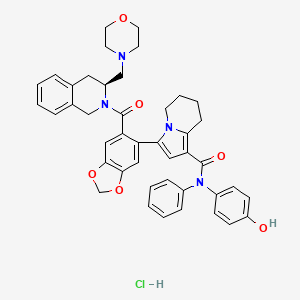

N-(4-hydroxyphenyl)-3-[6-[(3S)-3-(morpholin-4-ylmethyl)-3,4-dihydro-1H-isoquinoline-2-carbonyl]-1,3-benzodioxol-5-yl]-N-phenyl-5,6,7,8-tetrahydroindolizine-1-carboxamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H42N4O6.ClH/c48-34-15-13-32(14-16-34)47(31-10-2-1-3-11-31)43(50)37-23-39(45-17-7-6-12-38(37)45)35-24-40-41(53-28-52-40)25-36(35)42(49)46-26-30-9-5-4-8-29(30)22-33(46)27-44-18-20-51-21-19-44;/h1-5,8-11,13-16,23-25,33,48H,6-7,12,17-22,26-28H2;1H/t33-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAUZIGXCAJHBEL-WAQYZQTGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2C(=C(C=C2C3=CC4=C(C=C3C(=O)N5CC6=CC=CC=C6CC5CN7CCOCC7)OCO4)C(=O)N(C8=CC=CC=C8)C9=CC=C(C=C9)O)C1.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN2C(=C(C=C2C3=CC4=C(C=C3C(=O)N5CC6=CC=CC=C6C[C@H]5CN7CCOCC7)OCO4)C(=O)N(C8=CC=CC=C8)C9=CC=C(C=C9)O)C1.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H43ClN4O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

747.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

S55746 Hydrochloride: A Deep Dive into its Mechanism of Action as a Selective BCL-2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

S55746 hydrochloride, also known as BCL201, is a potent and orally bioavailable small molecule inhibitor that selectively targets the anti-apoptotic protein B-cell lymphoma 2 (BCL-2).[1] Overexpression of BCL-2 is a key mechanism of oncogenesis and therapeutic resistance in various hematological malignancies.[1][2] S55746 acts as a BH3-mimetic, occupying the hydrophobic groove of the BCL-2 protein, thereby liberating pro-apoptotic proteins and initiating the intrinsic pathway of apoptosis.[1][3] This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action: Selective BCL-2 Inhibition

This compound functions as a selective inhibitor of the BCL-2 protein.[4] It demonstrates a high binding affinity for BCL-2, with a Ki of 1.3 nM.[5][6] Its selectivity for BCL-2 over other BCL-2 family members, such as BCL-XL and MCL-1, is a key characteristic, with a selectivity of approximately 70 to 400-fold over BCL-XL.[4][5] S55746 shows no significant binding to MCL-1 or BFL-1.[1][5] This selectivity profile contributes to a favorable safety profile, as it does not exhibit cytotoxic activity against cells dependent on BCL-XL for survival, such as platelets.[1][5]

By binding to the hydrophobic groove of BCL-2, S55746 mimics the action of pro-apoptotic BH3-only proteins.[1][3] This competitive binding displaces pro-apoptotic proteins like BAX and BAK, which are normally sequestered by BCL-2.[1] The release of BAX and BAK leads to their activation and subsequent oligomerization at the outer mitochondrial membrane, resulting in mitochondrial outer membrane permeabilization (MOMP).[1] This critical event triggers the downstream activation of the caspase cascade and execution of apoptosis.[1][3]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound in various in vitro and ex vivo studies.

Table 1: Binding Affinity and Selectivity

| Target | Binding Affinity (Ki) | Selectivity vs. BCL-XL |

| BCL-2 | 1.3 nM[5][6] | ~70 to 400-fold[4][5] |

| BCL-XL | Poor affinity[1][5] | - |

| MCL-1 | No significant binding[1][5] | - |

| BFL-1 | No significant binding[1][5] | - |

Table 2: In Vitro Cellular Activity (IC50/EC50)

| Cell Line/Primary Cells | Cell Type | Parameter | Value | Treatment Duration |

| RS4;11 | Acute Lymphoblastic Leukemia | IC50 | 71.6 nM[1][5] | 72 hours[1][5] |

| H146 | BCL-XL-dependent cell line | IC50 | 1.7 µM[1][5] | 72 hours[1][5] |

| Primary CLL Cells (n=7) | Chronic Lymphocytic Leukemia | EC50 | 4.4 to 47.2 nM[1] | 4 hours[1] |

| DLBCL Cell Lines (6/11) | Diffuse Large B-Cell Lymphoma | IC50 | < 1 µM[1] | 72 hours[1] |

| MCL Cell Lines (2/5) | Mantle Cell Lymphoma | IC50 | < 1 µM[1] | 72 hours[1] |

| Burkitt Lymphoma Cell Lines | Burkitt Lymphoma | IC50 | > 10 µM[1] | 72 hours[1] |

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the key signaling pathway affected by S55746 and a typical experimental workflow for its evaluation.

Caption: this compound signaling pathway leading to apoptosis.

Caption: A typical experimental workflow to assess S55746 efficacy.

Key Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound.

Cell Viability Assay (IC50 Determination)

-

Objective: To determine the concentration of S55746 that inhibits cell growth by 50% (IC50).

-

Methodology:

-

Seed hematological cancer cell lines (e.g., RS4;11, H146, DLBCL, MCL, Burkitt lymphoma lines) in 96-well plates at an appropriate density.[1]

-

Allow cells to adhere overnight if applicable.

-

Treat cells with a serial dilution of this compound or vehicle control (DMSO).[5]

-

Incubate the plates for a specified period, typically 72 hours.[1][5]

-

Assess cell viability using a commercially available reagent such as CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.[3]

-

Measure luminescence using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and plot the results against the log concentration of S55746 to determine the IC50 value using non-linear regression analysis.

-

Apoptosis Assay by Flow Cytometry (EC50 Determination)

-

Objective: To quantify the induction of apoptosis by S55746 and determine the effective concentration that induces apoptosis in 50% of the cell population (EC50).

-

Methodology:

-

Treat cells (e.g., RS4;11 or primary CLL cells) with increasing concentrations of S55746 for a defined period (e.g., 2 or 4 hours).[1][5]

-

Harvest the cells and wash with cold phosphate-buffered saline (PBS).

-

Resuspend the cells in Annexin V binding buffer.

-

Stain the cells with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.[3][5] Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells, while PI intercalates with the DNA of late apoptotic or necrotic cells with compromised membranes.

-

Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).

-

Calculate the EC50 value based on the percentage of apoptotic cells at different S55746 concentrations.

-

Immunoblotting for Apoptosis Markers

-

Objective: To detect the cleavage of key apoptotic proteins, confirming the activation of the caspase cascade.

-

Methodology:

-

Treat cells with various concentrations of S55746 for a specified time.

-

Lyse the cells in a suitable lysis buffer containing protease inhibitors.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for cleaved caspase-3 and cleaved PARP.[1] A loading control antibody (e.g., tubulin or GAPDH) should also be used.[1]

-

Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system. The presence of cleaved forms of caspase-3 and PARP indicates the induction of apoptosis.[1]

-

In Vivo Efficacy

This compound, administered orally, has demonstrated robust anti-tumor efficacy in preclinical hematological xenograft models, including RS4;11 and Toledo models.[4][5] Daily oral administration in mice resulted in significant tumor growth inhibition without causing weight loss or behavioral changes, indicating good tolerability.[1][5] For instance, in mice with RS4;11 xenografts, oral administration of S55746 at doses of 25 and 100 mg/kg led to a significant increase in caspase-3 activity.[4] Furthermore, treatment regimens of 200 and 300 mg/kg administered five times a week for three weeks dramatically inhibited tumor growth.[4]

Clinical Development

This compound has progressed into Phase I clinical trials for the treatment of hematological malignancies, such as relapsed or refractory Non-Hodgkin Lymphoma.[1][3][7] These trials are designed to evaluate the safety, tolerability, pharmacokinetics, and preliminary efficacy of S55746 in human subjects.

Conclusion

This compound is a highly selective and potent BCL-2 inhibitor that effectively induces apoptosis in BCL-2-dependent cancer cells. Its mechanism of action is well-characterized, involving the disruption of the BCL-2/pro-apoptotic protein interaction, leading to mitochondrial-mediated cell death. The compelling preclinical data, demonstrating both in vitro and in vivo efficacy with a favorable safety profile, have supported its advancement into clinical trials. S55746 represents a promising therapeutic agent for the treatment of various hematological malignancies.

References

- 1. S55746 is a novel orally active BCL-2 selective and potent inhibitor that impairs hematological tumor growth - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Item - S55746 is a novel orally active BCL-2 selective and potent inhibitor that impairs hematological tumor growth - University of Leicester - Figshare [figshare.le.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the BCL-2 Binding Affinity of S55746 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of S55746 hydrochloride for the B-cell lymphoma 2 (BCL-2) protein. S55746 (also known as BCL201) is a potent and selective BCL-2 inhibitor with demonstrated anti-tumor activity. This document details the quantitative binding data, the experimental protocols used to determine this affinity, and the underlying mechanism of action within the BCL-2 signaling pathway.

Quantitative Binding Affinity Data

This compound exhibits a high binding affinity for BCL-2, positioning it as a potent inhibitor of this anti-apoptotic protein. The affinity has been quantified using various biophysical techniques, with the key parameters summarized in the table below. The data highlights the compound's strong and specific interaction with BCL-2, which is crucial for its therapeutic potential.

| Parameter | Value (nM) | Method | Target Protein | Notes |

| Ki | 1.3 | Fluorescence Polarization (FP) | BCL-2 | The inhibition constant (Ki) indicates the potency of S55746 in displacing a fluorescently labeled probe from the BCL-2 binding groove.[1][2][3][4][5] |

| Kd | 3.9 | Surface Plasmon Resonance (SPR) | BCL-2 | The dissociation constant (Kd) reflects the equilibrium binding affinity between S55746 and BCL-2.[2][4] |

Selectivity Profile:

A critical aspect of a BCL-2 inhibitor's therapeutic index is its selectivity over other members of the BCL-2 family. S55746 demonstrates significant selectivity for BCL-2, with poor affinity for BCL-XL and no significant binding to MCL-1 and BFL-1.[1][3] This selectivity is crucial for minimizing off-target effects, such as thrombocytopenia, which can be associated with BCL-XL inhibition. The selectivity of S55746 for BCL-2 over BCL-XL has been reported to be in the range of approximately 70 to 400-fold, depending on the assay.[3][5]

Mechanism of Action: BCL-2 Inhibition and Apoptosis Induction

S55746 is a BH3 mimetic, meaning it mimics the action of the BH3 domain of pro-apoptotic proteins like BIM, BID, and PUMA. These proteins are the natural antagonists of anti-apoptotic proteins like BCL-2.

In cancer cells that overexpress BCL-2, this protein sequesters pro-apoptotic proteins, preventing them from initiating the apoptotic cascade. S55746 competitively binds to the hydrophobic groove of BCL-2, displacing the pro-apoptotic proteins.[1][3] This liberation of pro-apoptotic effectors, such as BAX and BAK, leads to their activation and subsequent permeabilization of the outer mitochondrial membrane. This event triggers the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, ultimately leading to the activation of caspases and the execution of apoptosis.[1] The induction of apoptosis by S55746 has been shown to be dependent on BAX/BAK.[2][4][5]

Caption: BCL-2 Signaling and this compound Inhibition.

Experimental Protocols

The determination of the binding affinity of S55746 to BCL-2 was primarily achieved through Fluorescence Polarization (FP) and Surface Plasmon Resonance (SPR) assays.

Fluorescence Polarization (FP) Competition Assay

This assay measures the ability of a test compound (S55746) to displace a fluorescently labeled probe from its target protein (BCL-2).

Objective: To determine the inhibition constant (Ki) of S55746 for BCL-2.

Materials:

-

Recombinant human BCL-2 protein

-

Fluorescently labeled PUMA peptide (Fluorescent-PUMA)

-

This compound

-

Assay buffer (e.g., Phosphate-Buffered Saline with 0.01% Tween-20)

-

384-well black, low-volume microplates

-

Fluorescence polarization plate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in 100% DMSO.

-

Prepare serial dilutions of S55746 in assay buffer.

-

Dilute recombinant BCL-2 protein and Fluorescent-PUMA to their final working concentrations in assay buffer. A final concentration of 10 nM for BCL-2 has been reported.[1]

-

-

Assay Setup:

-

Add a fixed concentration of BCL-2 protein to each well of the microplate.

-

Add the serially diluted S55746 or DMSO vehicle control to the wells.

-

Add a fixed concentration of Fluorescent-PUMA to all wells.

-

Include control wells:

-

"DMSO only" control: BCL-2, Fluorescent-PUMA, and DMSO (represents 0% inhibition).

-

"Total inhibition" control: BCL-2, Fluorescent-PUMA, and a saturating concentration of a known BCL-2 inhibitor (e.g., 30 µM PUMA peptide) to establish the maximum displacement.[1]

-

-

-

Incubation:

-

Incubate the plate at room temperature for a specified period (e.g., 2 hours) to allow the binding to reach equilibrium.[1]

-

-

Measurement:

-

Measure the fluorescence polarization (in millipolarization units, mP) using a plate reader with appropriate excitation and emission wavelengths (e.g., Ex. 528 nm, Em. 640 nm).[1]

-

-

Data Analysis:

-

The percentage of inhibition is calculated based on the reduction in mP relative to the "DMSO only" and "total inhibition" controls.

-

Plot the percentage of inhibition against the logarithm of the S55746 concentration to generate a dose-response curve.

-

Determine the IC50 value from the curve.

-

Calculate the Ki value using the Cheng-Prusoff equation, which takes into account the concentration of the fluorescent probe and its affinity for the target protein.

-

Caption: Fluorescence Polarization Assay Workflow.

Surface Plasmon Resonance (SPR) Analysis

SPR is a label-free technique used to measure the kinetics and affinity of molecular interactions in real-time.

Objective: To determine the dissociation constant (Kd) of S55746 for BCL-2.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Recombinant human BCL-2 protein (ligand)

-

This compound (analyte)

-

Immobilization reagents (e.g., EDC, NHS, ethanolamine)

-

Running buffer (e.g., HBS-EP)

Procedure:

-

Ligand Immobilization:

-

Activate the sensor chip surface using a mixture of EDC and NHS.

-

Inject the BCL-2 protein solution over the activated surface to allow for covalent immobilization.

-

Deactivate any remaining active sites on the surface with an injection of ethanolamine.

-

-

Analyte Binding:

-

Prepare a series of concentrations of S55746 in the running buffer.

-

Inject the S55746 solutions sequentially over the immobilized BCL-2 surface, from the lowest to the highest concentration.

-

Monitor the change in the SPR signal (measured in Resonance Units, RU) in real-time. The signal increase corresponds to the binding of S55746 to BCL-2.

-

-

Dissociation:

-

After each injection, allow the running buffer to flow over the sensor surface to monitor the dissociation of the S55746-BCL-2 complex.

-

-

Regeneration:

-

If necessary, inject a regeneration solution (e.g., a low pH buffer) to remove any remaining bound analyte and prepare the surface for the next injection cycle.

-

-

Data Analysis:

-

The binding data is fitted to a suitable kinetic model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka) and the dissociation rate constant (kd).

-

The dissociation constant (Kd) is calculated as the ratio of kd to ka (Kd = kd/ka).

-

References

- 1. S55746 is a novel orally active BCL-2 selective and potent inhibitor that impairs hematological tumor growth - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. cancer-research-network.com [cancer-research-network.com]

An In-depth Technical Guide to the Discovery and Synthesis of S55746 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

S55746, also known as BCL201, is a potent and selective inhibitor of the B-cell lymphoma 2 (BCL-2) protein, a key regulator of apoptosis.[1][2][3] Overexpression of BCL-2 is a hallmark of many hematological malignancies, where it sequesters pro-apoptotic proteins and prevents programmed cell death, contributing to tumor survival and resistance to therapy. S55746 was developed through a collaboration between Servier, Vernalis, and Novartis to specifically target the BH3-binding groove of BCL-2, thereby liberating pro-apoptotic proteins and triggering apoptosis in cancer cells.[4] This technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical evaluation of S55746 hydrochloride.

Discovery and Mechanism of Action

S55746 was identified through a structure-based drug design approach, starting from a low-affinity, but highly BCL-2-selective, phenylpyrazole molecule series. The optimization of this scaffold led to the development of a compound with high affinity for BCL-2 and significant selectivity over other BCL-2 family members, particularly BCL-XL.[5] This selectivity is crucial for minimizing off-target effects, such as thrombocytopenia, which is associated with BCL-XL inhibition.[6]

This compound is an orally bioavailable small molecule that induces apoptosis in BCL-2-dependent cancer cells.[3][7] It has demonstrated robust anti-tumor efficacy in preclinical models of hematological cancers.[7][8]

The mechanism of action of S55746 involves its direct binding to the hydrophobic groove of the BCL-2 protein. This binding competitively inhibits the interaction between BCL-2 and pro-apoptotic BH3-only proteins (e.g., BIM, PUMA). The release of these pro-apoptotic proteins leads to the activation of BAX and BAK, which in turn permeabilize the outer mitochondrial membrane, releasing cytochrome c and activating the caspase cascade, ultimately resulting in apoptotic cell death.[7][9]

Signaling Pathway of S55746-Induced Apoptosis

References

- 1. selleckchem.com [selleckchem.com]

- 2. medkoo.com [medkoo.com]

- 3. BCL-201 (S55746) - Chemietek [chemietek.com]

- 4. pharmexec.com [pharmexec.com]

- 5. | BioWorld [bioworld.com]

- 6. oncotarget.com [oncotarget.com]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. S55746 is a novel orally active BCL-2 selective and potent inhibitor that impairs hematological tumor growth - PMC [pmc.ncbi.nlm.nih.gov]

S55746 Hydrochloride: A Potent and Selective BH3 Mimetic Targeting BCL-2 for Hematological Malignancies

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The evasion of apoptosis, or programmed cell death, is a hallmark of cancer, enabling malignant cells to survive and proliferate uncontrollably. The B-cell lymphoma 2 (BCL-2) family of proteins are central regulators of the intrinsic apoptotic pathway, with pro-survival members like BCL-2, BCL-XL, and MCL-1 often overexpressed in various cancers, contributing to therapeutic resistance. BH3 mimetics are a class of small molecules designed to mimic the function of pro-apoptotic BH3-only proteins, thereby inhibiting the pro-survival BCL-2 family members and restoring the apoptotic potential of cancer cells.

S55746 hydrochloride, also known as BCL201, is a novel, orally bioavailable, and potent BH3 mimetic that selectively targets the BCL-2 protein.[1][2][3] Its high affinity and selectivity for BCL-2 make it a promising therapeutic agent for hematological malignancies that are dependent on this pro-survival protein, such as Chronic Lymphocytic Leukemia (CLL) and Mantle Cell Lymphoma (MCL).[1][4] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its efficacy, detailed experimental protocols for its evaluation, and visualizations of the relevant biological pathways and experimental workflows.

Mechanism of Action

S55746 acts as a bona fide BH3 mimetic by binding with high affinity to the hydrophobic groove of the BCL-2 protein.[1][2] This binding competitively displaces pro-apoptotic proteins, such as BIM, from BCL-2. The release of these pro-apoptotic proteins leads to the activation of BAX and BAK, which then oligomerize in the outer mitochondrial membrane, causing mitochondrial outer membrane permeabilization (MOMP).[1][5] MOMP results in the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, activating the caspase cascade and ultimately leading to apoptotic cell death.[1][5] S55746's mechanism is dependent on the presence of BAX and BAK, confirming its on-target activity within the intrinsic apoptotic pathway.[1]

Signaling Pathway

References

- 1. m.youtube.com [m.youtube.com]

- 2. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]

- 3. Evaluation of BH3 mimetics as a combination therapy with irradiation in head and neck squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. caspase3 assay [assay-protocol.com]

- 5. CellTiter-Glo® 3D Cell Viability Assay Protocol [promega.com]

The Intrinsic Apoptosis Pathway Activated by S55746 Hydrochloride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

S55746 hydrochloride, a potent and selective inhibitor of the B-cell lymphoma 2 (BCL-2) protein, has emerged as a promising therapeutic agent in hematological malignancies.[1][2][3] This technical guide provides an in-depth examination of the molecular mechanisms underpinning S55746-induced apoptosis, with a focus on the core signaling pathway, supported by quantitative data from preclinical studies and detailed experimental protocols.

Core Mechanism of Action: Selective BCL-2 Inhibition

S55746 acts as a BH3-mimetic, occupying the hydrophobic groove of the anti-apoptotic protein BCL-2.[1][2] This selective inhibition disrupts the sequestration of pro-apoptotic proteins, particularly BAX and BAK.[1][4] In healthy cells, BCL-2 prevents apoptosis by binding to and neutralizing these pro-apoptotic effectors.[5] By blocking this interaction, S55746 liberates BAX and BAK, allowing them to oligomerize and permeabilize the outer mitochondrial membrane.[5] This critical event, known as Mitochondrial Outer Membrane Permeabilization (MOMP), is the point of no return in the intrinsic apoptosis pathway.

The release of cytochrome c from the mitochondria into the cytosol initiates the formation of the apoptosome, a multi-protein complex that activates caspase-9.[5] Activated caspase-9 then triggers a downstream caspase cascade, leading to the activation of executioner caspases, such as caspase-3.[1][6] These executioner caspases are responsible for cleaving a multitude of cellular substrates, including Poly (ADP-ribose) polymerase (PARP), ultimately leading to the characteristic morphological and biochemical hallmarks of apoptosis.[1][6]

The activity of S55746 is highly dependent on the presence of BAX and BAK, as demonstrated in studies where the knockdown of BAX significantly reduced the apoptotic response to the compound.[1][7]

Signaling Pathway Diagram

Caption: this compound induced apoptosis signaling pathway.

Quantitative Analysis of S55746 Activity

The potency and selectivity of S55746 have been quantified across various hematological cancer cell lines and patient samples. The following tables summarize key inhibitory and effective concentrations.

Table 1: In Vitro Binding Affinity and Selectivity of S55746

| Target Protein | Binding Affinity (Ki) | Selectivity vs. BCL-2 |

| BCL-2 | 1.3 nM[4][8][9] | - |

| BCL-XL | Poor affinity[1][2] | ~70 to 400-fold[4][8] |

| MCL-1 | No significant binding[1][2][8] | N/A |

| BFL-1 (BCL2A1/A1) | No significant binding[1][2][8] | N/A |

Table 2: In Vitro Cytotoxicity of S55746 in Hematological Cancer Cell Lines (72h treatment)

| Cell Line | Cancer Type | IC50 (nM) |

| RS4;11 | Acute Lymphoblastic Leukemia (ALL) | 71.6[1][8] |

| H146 (BCL-XL dependent) | Small Cell Lung Cancer | 1700[7][8] |

| Toledo | Diffuse Large B-Cell Lymphoma (DLBCL) | < 1000[1] |

| Other DLBCL cell lines (6 out of 11 tested) | Diffuse Large B-Cell Lymphoma (DLBCL) | < 1000[1] |

| Two MCL cell lines (out of 5 tested) | Mantle Cell Lymphoma (MCL) | < 1000[1] |

| Burkitt Lymphoma cell lines | Burkitt Lymphoma | > 10000[1] |

Table 3: Ex Vivo Apoptosis Induction by S55746 in Primary Patient Samples (4h treatment)

| Cancer Type | Number of Patients | EC50 Range (nM) |

| Chronic Lymphocytic Leukemia (CLL) | 7 | 4.4 to 47.2[1] |

Key Experimental Protocols

The following are detailed methodologies for experiments commonly cited in the study of this compound.

Apoptosis Assessment by Annexin V and Propidium (B1200493) Iodide (PI) Staining

This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

Experimental Workflow Diagram:

Caption: Workflow for apoptosis detection via Annexin V/PI staining.

Protocol:

-

Cell Culture: Plate hematological cells (e.g., RS4;11) at a density of 0.5 x 10^6 cells/mL in appropriate culture medium.

-

Treatment: Add varying concentrations of this compound or DMSO (vehicle control) to the cell cultures and incubate for the desired time period (e.g., 2 hours).[1]

-

Cell Harvesting: Transfer the cells to centrifuge tubes and pellet by centrifugation at 300 x g for 5 minutes.

-

Washing: Discard the supernatant and wash the cell pellet with 1 mL of cold phosphate-buffered saline (PBS). Centrifuge again and discard the supernatant.

-

Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (PI) solution.

-

Incubation: Gently vortex the cells and incubate at room temperature for 15 minutes in the dark.

-

Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the samples by flow cytometry within 1 hour.

Immunoblotting for Apoptosis Markers

This technique is used to detect the cleavage of caspase-3 and PARP, which are hallmarks of apoptosis.

Experimental Workflow Diagram:

References

- 1. S55746 is a novel orally active BCL-2 selective and potent inhibitor that impairs hematological tumor growth - PMC [pmc.ncbi.nlm.nih.gov]

- 2. S55746 is a novel orally active BCL-2 selective and potent inhibitor that impairs hematological tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Item - S55746 is a novel orally active BCL-2 selective and potent inhibitor that impairs hematological tumor growth - University of Leicester - Figshare [figshare.le.ac.uk]

- 4. cancer-research-network.com [cancer-research-network.com]

- 5. The BCL-2 arbiters of apoptosis and their growing role as cancer targets - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. selleckchem.com [selleckchem.com]

- 9. medchemexpress.com [medchemexpress.com]

S55746 Hydrochloride: An In-depth Technical Profile on BCL-2/BCL-XL Selectivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

S55746 hydrochloride, also known as BCL201, is a potent, orally bioavailable small-molecule inhibitor that has demonstrated high selectivity for the anti-apoptotic protein B-cell lymphoma 2 (BCL-2).[1][2][3] Escape from apoptosis is a key hallmark of cancer, and the overexpression of pro-survival proteins like BCL-2 is a well-established mechanism contributing to oncogenesis and chemoresistance.[1][4] S55746 functions as a BH3-mimetic, binding to the hydrophobic groove of BCL-2, thereby preventing it from sequestering pro-apoptotic proteins and triggering the intrinsic apoptotic pathway.[1][2] A critical feature of S55746 is its pronounced selectivity for BCL-2 over other BCL-2 family members, particularly BCL-XL. This selectivity profile is crucial as it helps to avoid the on-target toxicity associated with BCL-XL inhibition, most notably thrombocytopenia. This document provides a comprehensive technical overview of the BCL-2 versus BCL-XL selectivity of S55746, presenting quantitative data, detailed experimental methodologies, and relevant pathway visualizations.

Quantitative Selectivity Profile

This compound has been rigorously evaluated in various biochemical and cell-based assays to determine its binding affinity and functional inhibitory capacity against BCL-2 family proteins. The data consistently demonstrates a high degree of selectivity for BCL-2 over BCL-XL.

Biochemical Binding Affinity

Biochemical assays directly measure the interaction between S55746 and purified BCL-2 family proteins. Fluorescence Polarization (FP) is a common method used for this purpose, quantifying the displacement of a fluorescently labeled BH3 peptide from the protein's binding groove. The resulting inhibition constant (Kᵢ) and dissociation constant (Kᵈ) values underscore the compound's potency and selectivity.

| Target Protein | Assay Type | Parameter | Value (nM) | Selectivity (fold) vs. BCL-2 |

| BCL-2 | FP | Kᵢ | 1.3[1][5][6] | - |

| BCL-2 | (Not Specified) | Kᵈ | 3.9[3] | - |

| BCL-XL | FP | Kᵢ | ~91 - 520¹ | ~70 - 400[1][5][6] |

| MCL-1 | FP | Kᵢ | No significant binding[1][5] | > >400 |

| BFL-1 | FP | Kᵢ | No significant binding[1][5] | > >400 |

¹Value range calculated based on the reported Kᵢ for BCL-2 and the selectivity fold-change.

Cellular Potency and Selectivity

The selectivity of S55746 observed in biochemical assays translates to its activity in cellular contexts. The compound demonstrates potent cytotoxicity in BCL-2-dependent cancer cell lines while having minimal effect on cells that rely on BCL-XL for survival, such as platelets.[1][2]

| Cell Line / Cell Type | Dependency | Assay Type | Parameter | Value |

| RS4;11 (Human B-cell precursor leukemia) | BCL-2 | Cell Viability | IC₅₀ | 71.6 nM[1][5] |

| H146 (Human small cell lung cancer) | BCL-XL | Cell Viability | IC₅₀ | 1.7 µM (1700 nM)[1][5] |

| FL5.12 (Murine pro-B lymphocyte) | BCL-2 | Apoptosis | (Not Specified) | Strong Induction[1] |

| FL5.12 (Murine pro-B lymphocyte) | BCL-XL | Apoptosis | (Not Specified) | Minor Effect[1] |

| Human Platelets | BCL-XL | Apoptosis | EC₅₀ | > 3 µM (>3000 nM)[1] |

The selectivity in cellular models is stark: the IC₅₀ in the BCL-XL-dependent H146 cell line is approximately 24-fold higher than in the BCL-2-dependent RS4;11 line. More importantly, S55746 is largely inactive against human platelets, which are critically dependent on BCL-XL for survival, a key differentiating safety feature compared to dual BCL-2/BCL-XL inhibitors like ABT-263.[1]

Signaling Pathways and Experimental Workflows

The Intrinsic Apoptosis Pathway

S55746 targets the intrinsic apoptosis pathway, which is governed by the BCL-2 family of proteins. These proteins are categorized as pro-survival (e.g., BCL-2, BCL-XL), pro-apoptotic effectors (BAX, BAK), and BH3-only initiators (e.g., BIM, PUMA). In healthy cells, pro-survival proteins sequester effector proteins, preventing apoptosis. In cancer cells overexpressing BCL-2, this balance is shifted towards survival. S55746 restores the apoptotic potential by inhibiting BCL-2.

Caption: Intrinsic apoptosis pathway showing the inhibitory role of S55746 on BCL-2.

Experimental Methodologies

This assay quantifies the binding affinity of S55746 by measuring its ability to displace a fluorescently labeled peptide (e.g., PUMA) from the BH3-binding groove of recombinant BCL-2 or BCL-XL proteins.

-

Principle: A small, fluorescently labeled peptide tumbles rapidly in solution, resulting in low light polarization. When bound to a larger protein (like BCL-2), its tumbling slows, increasing light polarization. An inhibitor that displaces the peptide will cause a decrease in polarization.

-

Protocol Outline:

-

Recombinant BCL-2 or BCL-XL protein (e.g., 10-20 nM final concentration) is incubated with a fluorescently labeled BH3 peptide probe (e.g., Fluorescent-PUMA).[1]

-

Increasing concentrations of S55746 are added to the mixture.

-

The plate is incubated for a set period (e.g., 2 hours) at room temperature to reach equilibrium.[1]

-

Fluorescence polarization is measured using a plate reader.

-

The percentage reduction in millipolarization (mP) is calculated relative to controls (DMSO only vs. excess unlabeled peptide for total inhibition) to determine the Kᵢ value.[1]

-

Caption: Workflow for a Fluorescence Polarization (FP) binding assay.

This flow cytometry-based assay is used to quantify the induction of apoptosis in cell lines treated with S55746, distinguishing between viable, early apoptotic, and late apoptotic/necrotic cells.

-

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes, thus marking late apoptotic or necrotic cells.

-

Protocol Outline:

-

Culture BCL-2-dependent (e.g., RS4;11) and BCL-XL-dependent (e.g., H146) cells.

-

Treat cells with increasing concentrations of S55746 or DMSO control for a specified time (e.g., 2-4 hours).[1][5]

-

Harvest and wash the cells.

-

Resuspend cells in Annexin V binding buffer.

-

Add fluorochrome-conjugated Annexin V (e.g., Annexin V-FITC) and PI to the cells.

-

Incubate in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry. Viable cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.

-

Caption: Workflow for a cell-based Annexin V/PI apoptosis assay.

Conclusion

The comprehensive data from biochemical and cellular assays unequivocally establish this compound as a potent BCL-2 inhibitor with exceptional selectivity over BCL-XL.[1] The selectivity margin, ranging from approximately 70- to 400-fold, is functionally significant, leading to potent, on-target killing of BCL-2-dependent cancer cells while sparing BCL-XL-dependent cells, such as platelets.[1][6] This high degree of selectivity is a critical attribute, suggesting a favorable safety profile that mitigates the risk of thrombocytopenia, a dose-limiting toxicity associated with less selective BCL-2 family inhibitors. These characteristics position S55746 as a promising therapeutic agent in hematological malignancies and other cancers reliant on BCL-2 for survival.[4]

References

- 1. S55746 is a novel orally active BCL-2 selective and potent inhibitor that impairs hematological tumor growth - PMC [pmc.ncbi.nlm.nih.gov]

- 2. S55746 is a novel orally active BCL-2 selective and potent inhibitor that impairs hematological tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. selleckchem.com [selleckchem.com]

- 6. cancer-research-network.com [cancer-research-network.com]

Preclinical Development of S55746 Hydrochloride: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical development of S55746 hydrochloride (also known as BCL201), a potent and selective oral inhibitor of the B-cell lymphoma 2 (BCL-2) protein. The information presented herein is curated from publicly available preclinical data to support researchers and professionals in the field of oncology drug development.

Core Compound Profile

| Property | Description | Reference(s) |

| Compound Name | This compound (BCL201) | [1] |

| Molecular Weight | 710.82 g/mol | [2] |

| CAS Number | 1448525-91-4 | [3] |

| Mechanism of Action | Selective inhibitor of the anti-apoptotic protein BCL-2, acting as a BH3 mimetic to induce apoptosis. | [4][5] |

| Route of Administration | Oral | [5] |

Mechanism of Action and Signaling Pathway

This compound functions as a BH3 mimetic, occupying the hydrophobic groove of the BCL-2 protein.[4][5] This competitive binding displaces pro-apoptotic proteins (e.g., BIM, PUMA) that are normally sequestered by BCL-2. The release of these pro-apoptotic effectors, primarily BAX and BAK, leads to their oligomerization on the outer mitochondrial membrane. This results in mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, and subsequent activation of the caspase cascade, culminating in programmed cell death (apoptosis).[4][5]

Caption: this compound signaling pathway leading to apoptosis.

In Vitro Preclinical Data

Binding Affinity and Selectivity

This compound demonstrates potent binding to BCL-2 with a high degree of selectivity over other BCL-2 family members, particularly BCL-XL. This selectivity profile is critical for mitigating the risk of on-target toxicities such as thrombocytopenia, which is associated with BCL-XL inhibition.[5]

| Target Protein | Binding Affinity (Ki) | Selectivity vs. BCL-2 | Reference(s) |

| BCL-2 | 1.3 nM | - | [2] |

| BCL-XL | - | ~70 to 400-fold | [2] |

| MCL-1 | No significant binding | - | [4] |

| BFL-1 (BCL2A1/A1) | No significant binding | - | [4] |

Cellular Activity

The cytotoxic activity of this compound has been evaluated in various hematological cancer cell lines. The compound induces hallmarks of apoptosis, including phosphatidylserine (B164497) externalization, caspase-3 activation, and PARP cleavage.[4][5]

| Cell Line | Cancer Type | IC50 | Reference(s) |

| RS4;11 | Acute Lymphoblastic Leukemia | 71.6 nM (after 72h) | [2] |

| H146 (BCL-XL dependent) | Small Cell Lung Cancer | 1.7 µM | [2] |

| Primary CLL Cells | Chronic Lymphocytic Leukemia | EC50: 4.4 to 47.2 nM (after 4h) | [5] |

| Primary MCL Cells | Mantle Cell Lymphoma | EC50: 2.5 to 110 nM (after 24h) | [5] |

In Vivo Preclinical Data

Efficacy in Xenograft Models

This compound has demonstrated robust anti-tumor efficacy when administered orally in mouse xenograft models of hematological malignancies. These studies have shown significant tumor growth inhibition and regression without notable signs of toxicity, such as body weight loss or behavioral changes.[5]

| Tumor Model | Mouse Strain | Dosing Regimen | Key Outcomes | Reference(s) |

| RS4;11 Xenograft | SCID/beige mice | 20, 50, 100 mg/kg, p.o. daily for 7 days | Time- and dose-dependent tumor growth inhibition. | [6] |

| Toledo Xenograft | SCID/beige mice | 20, 50, 100 mg/kg, p.o. daily for 7 days | Time- and dose-dependent tumor growth inhibition. | [6] |

| RS4;11 Xenograft | SCID/beige mice | 25 and 100 mg/kg, single oral gavage | Significant increase in caspase-3 activity in tumors. | [5] |

Pharmacokinetics and Toxicology

While detailed pharmacokinetic parameters from preclinical studies are not extensively published, this compound is characterized as an orally active agent.[5] Preclinical safety assessments indicate that the compound is well-tolerated at effective doses, with a key finding being the absence of significant platelet loss, a direct consequence of its high selectivity for BCL-2 over BCL-XL.[5][6]

Experimental Protocols

In Vitro Apoptosis Induction Assay

This protocol describes a general method for assessing apoptosis induction in a cancer cell line following treatment with this compound.

Caption: Workflow for in vitro apoptosis induction assay.

Detailed Steps:

-

Cell Culture: Culture hematological cancer cells (e.g., RS4;11) in appropriate media and conditions to maintain logarithmic growth.

-

Treatment: Seed cells at a density of 2 x 10^5 cells/mL in 6-well plates. Allow cells to adhere or stabilize for 24 hours. Treat cells with varying concentrations of this compound (e.g., 0.01, 0.03, 0.1, 0.3, 1 µM) or vehicle control (DMSO) for the desired time (e.g., 2 hours).[2]

-

Staining: Harvest cells and wash with cold phosphate-buffered saline (PBS). Resuspend the cell pellet in 1X Annexin V binding buffer. Add fluorescently labeled Annexin V (e.g., FITC) and a viability dye such as propidium iodide (PI).

-

Analysis: Incubate the cells in the dark at room temperature for 15 minutes. Analyze the samples by flow cytometry to quantify the percentage of apoptotic (Annexin V positive) and necrotic (Annexin V and PI positive) cells.

In Vivo Xenograft Tumor Model

This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in a subcutaneous xenograft model.

Caption: Workflow for in vivo xenograft efficacy study.

Detailed Steps:

-

Animal Model: Utilize immunodeficient mice (e.g., female SCID/beige mice).[6]

-

Tumor Cell Implantation: Subcutaneously inject a suspension of human hematological cancer cells (e.g., 3 x 10^6 RS4;11 or Toledo cells) into the flank of each mouse.[6]

-

Tumor Growth and Measurement: Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width^2) / 2.

-

Treatment Initiation: Once tumors reach a predetermined average volume (e.g., 100-200 mm³), randomize mice into treatment and vehicle control groups.

-

Drug Administration: Administer this compound orally at specified doses (e.g., 20, 50, 100 mg/kg) daily for the duration of the study.[6]

Conclusion

The preclinical data for this compound strongly support its profile as a potent, selective, and orally bioavailable BCL-2 inhibitor. Its ability to induce apoptosis in BCL-2-dependent cancer cells and demonstrate robust anti-tumor efficacy in vivo, coupled with a favorable safety profile that spares platelets, underscores its potential as a therapeutic agent for hematological malignancies. Further clinical investigation is warranted to translate these promising preclinical findings into patient benefits.

References

- 1. researchgate.net [researchgate.net]

- 2. selleckchem.com [selleckchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. S55746 is a novel orally active BCL-2 selective and potent inhibitor that impairs hematological tumor growth - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to BAX/BAK-Dependent Apoptosis by S55746 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of S55746 hydrochloride, a potent and selective B-cell lymphoma 2 (BCL-2) inhibitor. It details the molecule's mechanism of action, focusing on the induction of BAX/BAK-dependent apoptosis, presents key quantitative data from preclinical studies, and outlines the experimental protocols used to generate this data.

Introduction: Targeting BCL-2 in Cancer Therapy

The dysregulation of apoptosis, or programmed cell death, is a fundamental hallmark of cancer, enabling malignant cells to survive and proliferate uncontrollably. The BCL-2 family of proteins are central regulators of the intrinsic apoptotic pathway.[1] This family includes pro-survival members (like BCL-2, BCL-XL, and MCL-1) and pro-apoptotic effector proteins (BAX and BAK).[1][2] In many hematological malignancies, the overexpression of pro-survival proteins like BCL-2 sequesters pro-apoptotic proteins, preventing cell death and contributing to oncogenesis and chemoresistance.[3][4]

S55746 (also known as BCL201) is a novel, orally bioavailable, small-molecule BH3-mimetic designed to selectively inhibit BCL-2.[3][5] By binding to the hydrophobic groove of BCL-2, S55746 disrupts the interaction between BCL-2 and pro-apoptotic proteins.[3][6] This action unleashes BAX and BAK, triggering the mitochondrial pathway of apoptosis.[3] This guide explores the specifics of this BAX/BAK-dependent mechanism.

Mechanism of Action: Unleashing the Apoptotic Effectors

S55746 functions as a bona fide BH3-mimetic, initiating the key hallmarks of the mitochondrial apoptosis pathway.[3] Its primary action is the high-affinity, selective binding to the BCL-2 protein, which is often overexpressed in cancer cells.

The sequence of events is as follows:

-

Selective BCL-2 Inhibition : S55746 occupies the BH3-binding groove of the BCL-2 protein, preventing it from sequestering pro-apoptotic BH3-only proteins (like BIM, PUMA) and the effector proteins BAX and BAK.

-

BAX/BAK Activation : With BCL-2 inhibited, pro-apoptotic proteins are liberated. This leads to the conformational activation and subsequent oligomerization of the effector proteins BAX and BAK on the outer mitochondrial membrane.[1]

-

Mitochondrial Outer Membrane Permeabilization (MOMP) : The BAX/BAK oligomers form pores in the mitochondrial membrane, a critical event considered the "point of no return" for apoptosis induction.[1]

-

Caspase Cascade Activation : MOMP allows for the release of cytochrome c and other pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol.[1][7] Cytochrome c then binds to APAF1, forming the apoptosome, which activates the initiator caspase-9.[1]

-

Execution of Apoptosis : Activated caspase-9 proceeds to cleave and activate effector caspases, primarily caspase-3.[3][8] This leads to the cleavage of key cellular substrates, including Poly (ADP-ribose) polymerase (PARP), and results in the characteristic morphological changes of apoptosis and, ultimately, cell death.[3][7]

Quantitative Data on S55746 Activity

The potency and selectivity of S55746 have been characterized through various in vitro and ex vivo assays.

Table 1: Binding Affinity and Selectivity of S55746

| Target Protein | Binding Affinity (Ki) | Selectivity vs. BCL-2 | Reference |

| BCL-2 | 1.3 nM | - | [6] |

| BCL-XL | Poor affinity | ~70 to 400-fold | [6] |

| MCL-1 | No significant binding | > 10,000-fold | [3][6][9] |

| BFL-1 | No significant binding | > 10,000-fold | [3][6][9] |

Table 2: In Vitro Cytotoxicity in Hematological Cancer Cell Lines (72h treatment)

| Cell Line | Cancer Type | BCL-2 Family Dependence | IC50 | Reference |

| RS4;11 | Acute Lymphoblastic Leukemia | BCL-2 | 71.6 nM | [3][6] |

| H146 | Small Cell Lung Cancer | BCL-XL | 1.7 µM | [3][6] |

Table 3: BAX-Dependency on S55746-Induced Apoptosis in RS4;11 Cells

| Cell Line | Genetic Background | IC50 | Fold Reduction in Sensitivity | Reference |

| RS4;11 Control | BAX-proficient | 0.057 µM | - | [3][9][10] |

| RS4;11 shBAX | BAX-deficient | 2.7 µM | ~50-fold | [3][9][10] |

Table 4: Ex Vivo Efficacy in Primary Patient Samples

| Sample Type | Treatment Duration | EC50 Range | Reference |

| Chronic Lymphocytic Leukemia (CLL) | 4 hours | 4.4 - 47.2 nM | [3][8] |

| Mantle Cell Lymphoma (MCL) | 24 hours | 2.5 - 110 nM | [3] |

| Healthy Donor Platelets | Not specified | > 3 µM | [3][10] |

Experimental Protocols

The following section details the methodologies for key experiments used to characterize the BAX/BAK-dependent apoptotic activity of this compound.

Fluorescence Polarization (FP) Assay for Binding Affinity

This assay is used to determine the binding affinity (Ki) of S55746 to BCL-2 family proteins.

-

Principle : The assay measures the change in polarization of a fluorescently labeled BH3 peptide (e.g., PUMA) upon binding to a BCL-2 family protein.[9] Unbound, the small peptide tumbles rapidly, depolarizing the emitted light. When bound to the larger BCL-2 protein, its rotation slows, and the emitted light remains polarized. A test compound that competes for binding will displace the fluorescent peptide, causing a decrease in fluorescence polarization.

-

Protocol :

-

Recombinant BCL-2 family proteins (BCL-2, BCL-XL, MCL-1) are incubated with a fluorescently labeled BH3 peptide.

-

Increasing concentrations of S55746 are added to the mixture.

-

The reaction is allowed to reach equilibrium.

-

Fluorescence polarization is measured using a suitable plate reader.

-

The Ki value is calculated from the IC50 of the competition curve using the Cheng-Prusoff equation.

-

Cell Viability and Cytotoxicity Assay (e.g., CellTiter-Glo®)

This method is employed to measure the half-maximal inhibitory concentration (IC50) of S55746 on cancer cell lines.

-

Principle : The CellTiter-Glo® Luminescent Cell Viability Assay quantifies the amount of ATP present, which indicates the number of metabolically active, viable cells.[8] A decrease in ATP is proportional to the degree of cytotoxicity.

-

Protocol :

-

Hematological cell lines (e.g., RS4;11, H146) are seeded in 96-well plates and allowed to adhere or stabilize.

-

Cells are treated with a serial dilution of this compound or DMSO (vehicle control) for a specified duration (e.g., 72 hours).[8]

-

The CellTiter-Glo® reagent is added to each well, inducing cell lysis and generating a luminescent signal proportional to the ATP amount.

-

Luminescence is read on a plate reader.

-

Data is normalized to the DMSO control, and IC50 values are calculated using non-linear regression analysis.

-

Apoptosis Quantification by Annexin V/Propidium Iodide (PI) Staining

Flow cytometry is used to quantify the induction of apoptosis (EC50) by measuring markers of early and late apoptosis.

-

Principle : During early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) to detect these cells.[3] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can enter late apoptotic or necrotic cells.

-

Protocol :

-

Cells (e.g., primary CLL samples) are treated with increasing concentrations of S55746 for a defined period (e.g., 2-4 hours).[3][8]

-

Cells are harvested, washed, and resuspended in Annexin V binding buffer.

-

FITC-conjugated Annexin V and PI are added to the cell suspension.

-

After a short incubation in the dark, the cells are analyzed by flow cytometry.

-

The percentage of apoptotic cells (Annexin V positive) is determined, and EC50 values are calculated.

-

Immunoblotting (Western Blot) for Apoptotic Markers

This technique is used to detect the cleavage of key proteins involved in the apoptotic cascade, confirming the mechanism of cell death.

-

Principle : Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and probed with specific antibodies to detect target proteins like PARP, caspase-3, and BAX.

-

Protocol :

-

Cells are treated with S55746 at various concentrations.

-

Following treatment, cells are lysed to extract total protein.

-

Protein concentration is quantified (e.g., using a BCA assay).

-

Equal amounts of protein are loaded and separated on an SDS-PAGE gel.

-

Proteins are transferred to a PVDF or nitrocellulose membrane.

-

The membrane is blocked and then incubated with primary antibodies specific for total PARP, cleaved PARP, cleaved caspase-3, BAX, and a loading control (e.g., Actin).[3]

-

The membrane is washed and incubated with a corresponding secondary antibody conjugated to HRP.

-

The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

-

Confirmation of BAX-Dependency using shRNA

To definitively prove that S55746's activity relies on BAX, gene knockdown experiments are performed.

-

Principle : Short hairpin RNA (shRNA) is used to specifically silence the expression of the BAX gene. The sensitivity of these BAX-deficient cells to S55746 is then compared to control cells. A significant decrease in sensitivity indicates BAX-dependency.[3][9]

-

Workflow : The diagram below illustrates the typical workflow for this experiment.

Conclusion

This compound is a potent, selective, and orally active BCL-2 inhibitor that effectively induces apoptosis in BCL-2-dependent cancer cells.[3][6] Preclinical data robustly demonstrates that its mechanism of action is critically dependent on the pro-apoptotic effector proteins BAX and BAK.[3] By disrupting the BCL-2-mediated suppression of these proteins, S55746 triggers the intrinsic mitochondrial apoptotic pathway, leading to cancer cell death.[3] The high selectivity of S55746 for BCL-2 over BCL-XL spares platelets, suggesting a favorable safety profile.[3][5] These findings underscore the therapeutic potential of S55746 in hematological malignancies and provide a clear mechanistic rationale for its clinical development.

References

- 1. Inhibition of the anti-apoptotic protein MCL-1 severely suppresses human hematopoiesis | Haematologica [haematologica.org]

- 2. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. S55746 is a novel orally active BCL-2 selective and potent inhibitor that impairs hematological tumor growth - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Item - S55746 is a novel orally active BCL-2 selective and potent inhibitor that impairs hematological tumor growth - University of Leicester - Figshare [figshare.le.ac.uk]

- 5. S55746 is a novel orally active BCL-2 selective and potent inhibitor that impairs hematological tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. Induction of apoptosis by MCL-1 inhibitors in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

S55746 Hydrochloride: A Preclinical and Early Clinical Overview in Chronic Lymphocytic Leukemia

For Researchers, Scientists, and Drug Development Professionals

Abstract

S55746 hydrochloride, also known as BCL201, is a potent and selective, orally bioavailable small-molecule inhibitor of the B-cell lymphoma 2 (BCL-2) protein.[1][2][3] Overexpression of BCL-2 is a key survival mechanism for cancer cells, particularly in hematological malignancies like Chronic Lymphocytic Leukemia (CLL), making it a prime therapeutic target.[1][4] This technical guide provides a comprehensive overview of the preclinical and early clinical studies of S55746 in the context of CLL. It details the compound's mechanism of action, summarizes key quantitative data from in vitro and ex vivo studies, outlines experimental methodologies, and presents the signaling pathway and experimental workflows through detailed diagrams. While showing promise in preclinical models, the clinical development of the oral formulation of S55746 was halted, a critical consideration for future research in this area.[5]

Introduction: The Role of BCL-2 in Chronic Lymphocytic Leukemia

Chronic Lymphocytic Leukemia (CLL) is characterized by the accumulation of mature B-lymphocytes in the peripheral blood, bone marrow, and lymphoid organs. A central feature of CLL pathogenesis is the evasion of apoptosis, largely driven by the overexpression of the anti-apoptotic protein BCL-2.[1][4] BCL-2 sequesters pro-apoptotic proteins like BAX and BAK, preventing them from inducing mitochondrial outer membrane permeabilization and subsequent cell death.[1] The therapeutic strategy of targeting BCL-2 with BH3-mimetic drugs aims to restore the natural apoptotic process in cancer cells. The approval of venetoclax (B612062) (ABT-199), another BCL-2 selective inhibitor, has validated this approach in CLL treatment.[1][6] S55746 emerged as a novel BH3-mimetic with a distinct binding mode compared to venetoclax.[1]

Mechanism of Action of S55746

S55746 selectively binds to the hydrophobic groove of the BCL-2 protein, a region crucial for its interaction with pro-apoptotic proteins.[1][3] This binding competitively inhibits the sequestration of pro-apoptotic BCL-2 family members. The selectivity of S55746 is a key attribute, with a high affinity for BCL-2 and significantly lower affinity for other anti-apoptotic proteins like BCL-XL, MCL-1, and BFL-1.[1][2][3] This selectivity is important for minimizing off-target effects, such as the thrombocytopenia observed with dual BCL-2/BCL-XL inhibitors, as BCL-XL is essential for platelet survival.[1] By inhibiting BCL-2, S55746 liberates pro-apoptotic proteins, leading to the activation of the intrinsic apoptotic pathway in a BAX/BAK-dependent manner.[1] This culminates in the activation of caspases and cleavage of essential cellular substrates like PARP, ultimately leading to programmed cell death.[1]

Caption: S55746 inhibits BCL-2, leading to apoptosis.

Quantitative Preclinical Data

The preclinical efficacy of S55746 was evaluated in various cell-free, in vitro, and ex vivo models. The following tables summarize the key quantitative findings.

Table 1: Binding Affinity and Cellular Potency of S55746

| Parameter | Value | Cell Line / Condition | Reference |

| Ki for BCL-2 | 1.3 nM | Cell-free assay | [3] |

| IC50 | 71.6 nM | RS4;11 (BCL-2 dependent) | [1][3] |

| IC50 | 1.7 µM | H146 (BCL-XL dependent) | [1][3] |

Table 2: Efficacy of S55746 in Primary CLL Patient Samples

| Patient Sample | EC50 (4h treatment) | Reference |

| CLL Patient 1 | 4.4 nM | [1][6] |

| CLL Patient 2 | 8.3 nM | [1][6] |

| CLL Patient 3 | 10.1 nM | [1][6] |

| CLL Patient 4 | 15.6 nM | [1][6] |

| CLL Patient 5 | 22.3 nM | [1][6] |

| CLL Patient 6 | 33.1 nM | [1][6] |

| CLL Patient 7 | 47.2 nM | [1][6] |

| Range | 4.4 - 47.2 nM | [1][6] |

EC50: Half maximal effective concentration for inducing apoptosis.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections describe the key experimental protocols used in the evaluation of S55746.

Assessment of Apoptosis by Flow Cytometry

This protocol was used to quantify the induction of apoptosis in primary CLL cells treated with S55746.

-

Cell Culture: Primary CLL cells were freshly isolated from patients.[1]

-

Treatment: Cells were treated with increasing concentrations of S55746 for 4 hours.[1][6]

-

Staining: Post-treatment, cells were harvested and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

-

Analysis: Stained cells were analyzed by flow cytometry. Annexin V positive cells are indicative of early to late apoptosis, while PI staining indicates loss of membrane integrity, a feature of late apoptosis or necrosis.

References

- 1. S55746 is a novel orally active BCL-2 selective and potent inhibitor that impairs hematological tumor growth - PMC [pmc.ncbi.nlm.nih.gov]

- 2. S55746 is a novel orally active BCL-2 selective and potent inhibitor that impairs hematological tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. Dose-escalation Study of Oral Administration of S 55746 in Patients With Chronic Lymphocytic Leukaemia and B-Cell Non-Hodgkin Lymphoma [clinicaltrials.servier.com]

- 5. isrctn.com [isrctn.com]

- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

S55746 Hydrochloride: A Selective BCL-2 Inhibitor for Non-Hodgkin Lymphoma

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

S55746 hydrochloride, also known as BCL201, is a potent and selective, orally bioavailable small molecule inhibitor of the B-cell lymphoma 2 (BCL-2) protein.[1][2][3][4] As a BH3 mimetic, S55746 selectively binds to the hydrophobic groove of BCL-2, disrupting its interaction with pro-apoptotic proteins and triggering the intrinsic mitochondrial apoptosis pathway.[1][4][5] This targeted mechanism of action has positioned S55746 as a therapeutic candidate for BCL-2-dependent hematological malignancies, including various subtypes of non-Hodgkin lymphoma (NHL). This document provides a comprehensive overview of the preclinical data and clinical investigations of S55746 in the context of NHL research, with a focus on its mechanism of action, quantitative efficacy data, and detailed experimental methodologies.

Mechanism of Action: Selective Inhibition of BCL-2

The BCL-2 family of proteins are crucial regulators of apoptosis.[6][7][8] In many B-cell lymphomas, the overexpression of the anti-apoptotic protein BCL-2 is a key survival mechanism, preventing programmed cell death.[7][9][10] S55746 is designed to mimic the action of BH3-only proteins, which are the natural antagonists of BCL-2.[5][7]

By binding with high affinity to the BH3-binding groove of BCL-2, S55746 displaces pro-apoptotic proteins like BIM, leading to the activation of BAX and BAK.[5] This activation results in the permeabilization of the outer mitochondrial membrane, the release of cytochrome c, and the subsequent activation of the caspase cascade, culminating in apoptotic cell death.[5]

A key feature of S55746 is its high selectivity for BCL-2 over other anti-apoptotic proteins such as BCL-XL and MCL-1.[2][4][5] This selectivity is crucial for its safety profile, as inhibition of BCL-XL is associated with on-target toxicity, specifically thrombocytopenia (platelet loss).[5][8] Preclinical studies have demonstrated that S55746 does not induce significant platelet apoptosis.[5]

Quantitative In Vitro and Ex Vivo Efficacy

The anti-tumor activity of S55746 has been evaluated across a panel of non-Hodgkin lymphoma cell lines and in primary patient samples. The tables below summarize the key quantitative data.

Table 1: In Vitro Activity of S55746 in Non-Hodgkin Lymphoma Cell Lines

| Cell Line Subtype | Cell Line | IC50 (µM) of S55746 (72h treatment) |

| Diffuse Large B-Cell Lymphoma (DLBCL) | 6 of 11 cell lines tested | < 1 µM[5][11] |

| Mantle Cell Lymphoma (MCL) | 2 of 5 cell lines tested | < 1 µM[5][11] |

| Burkitt Lymphoma (BL) | All cell lines tested | > 10 µM[5][11] |

| Acute Lymphoblastic Leukemia | RS4;11 | 0.0716 µM[2][3] |

| BCL-XL Dependent Cell Line | H146 | 1.7 µM[2] |

IC50: The half maximal inhibitory concentration.

Table 2: Ex Vivo Apoptosis Induction by S55746 in Primary Patient Samples

| Malignancy | Treatment Duration | EC50 Range (nM) |

| Chronic Lymphocytic Leukemia (CLL) | 4 hours | 4.4 - 47.2 nM[11] |

| Mantle Cell Lymphoma (MCL) | 24 hours | 2.5 - 110 nM[5][11] |

EC50: The half maximal effective concentration for inducing apoptosis.

In Vivo Anti-Tumor Activity

The in vivo efficacy of S55746 was demonstrated in mouse xenograft models of hematological malignancies.

Table 3: In Vivo Efficacy of S55746 in Xenograft Models

| Xenograft Model | Treatment | Outcome |

| RS4;11 (ALL) | 25 mg/kg and 100 mg/kg S55746 (single oral gavage) | 11-fold and 28-fold increase in caspase-3 activity, respectively, compared to vehicle.[5] |

| RS4;11 and Toledo (DLBCL) | Daily oral administration | Robust anti-tumor efficacy with no observed weight loss or behavioral changes.[4][5] |

Clinical Development in Non-Hodgkin Lymphoma

S55746 entered Phase 1 clinical trials for patients with relapsed or refractory hematological malignancies, including NHL.[2][3][5][12] The first-in-human, open-label, dose-escalation study aimed to determine the maximum tolerated dose (MTD) and assess the safety and preliminary efficacy of S55746.[12][13] Patients were administered S55746 orally once daily in 21-day cycles.[12][13] While preliminary results from a clinical trial suggested that S55746 monotherapy was safe and tolerable, a summary of the Phase 1 study indicated that it was not possible to use the drug in its oral form, and further studies with S55746 were not foreseen.[13][14]

Detailed Experimental Protocols

The following sections describe the methodologies used in the preclinical evaluation of S55746.

Cell Viability Assays

-

Objective: To determine the cytotoxic effect of S55746 on NHL cell lines.

-

Method:

-

NHL cell lines (DLBCL, MCL, BL) were seeded in appropriate culture plates.

-

Cells were treated with increasing concentrations of S55746 or a vehicle control (DMSO).

-

After a 72-hour incubation period, cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay.[1][5][11]

-

Luminescence was measured to determine the number of viable cells.

-

IC50 values were calculated from dose-response curves.

-

Apoptosis Assays

-

Objective: To quantify the induction of apoptosis by S55746.

-

Method (Flow Cytometry):

-

NHL cells or primary patient samples were treated with S55746 for the indicated times (e.g., 2-4 hours for cell lines, 4-24 hours for primary cells).[1][2][5]

-

Cells were harvested, washed, and resuspended in Annexin V binding buffer.

-

Cells were stained with FITC-conjugated Annexin V and Propidium Iodide (PI).

-

Samples were analyzed by flow cytometry to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.[1][2][5]

-

Immunoblotting

-

Objective: To detect the cleavage of key apoptotic proteins.

-

Method:

-

Cells were treated with S55746 and lysed to extract total protein.

-

Protein concentrations were determined, and equal amounts of protein were separated by SDS-PAGE.

-

Proteins were transferred to a PVDF membrane.

-

Membranes were blocked and then incubated with primary antibodies specific for cleaved caspase-3, cleaved caspase-9, and cleaved PARP.[1][5][11]

-

A loading control antibody (e.g., tubulin or actin) was used to ensure equal protein loading.

-

Membranes were incubated with HRP-conjugated secondary antibodies, and protein bands were visualized using a chemiluminescence detection system.

-

Conclusion

This compound is a selective and potent BCL-2 inhibitor that has demonstrated significant anti-tumor activity in preclinical models of non-Hodgkin lymphoma. Its mechanism of action, centered on the induction of the intrinsic apoptotic pathway, provides a strong rationale for its development in BCL-2-dependent cancers. The quantitative data from in vitro, ex vivo, and in vivo studies underscore its efficacy. While the clinical development of the oral formulation of S55746 has been halted, the extensive preclinical characterization of this compound provides valuable insights for the continued development of BCL-2 inhibitors in the treatment of non-Hodgkin lymphoma and other hematological malignancies.

References

- 1. researchgate.net [researchgate.net]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. S55746 is a novel orally active BCL-2 selective and potent inhibitor that impairs hematological tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. S55746 is a novel orally active BCL-2 selective and potent inhibitor that impairs hematological tumor growth - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Review of BCL2 inhibitors for the treatment of Waldenström’s macroglobulinaemia and non-IgM lymphoplasmacytic lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. BCL-2 Proteins in Pathogenesis and Therapy of B-Cell Non-Hodgkin Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. ashpublications.org [ashpublications.org]

- 11. researchgate.net [researchgate.net]

- 12. hra.nhs.uk [hra.nhs.uk]

- 13. isrctn.com [isrctn.com]

- 14. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for S55746 Hydrochloride Cell Viability Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

S55746 hydrochloride, also known as BCL201, is a potent and selective inhibitor of the B-cell lymphoma 2 (BCL-2) protein, an essential regulator of the intrinsic apoptotic pathway.[1][2][3] Overexpression of BCL-2 is a known mechanism of cancer cell survival and resistance to therapy, making it a key target in oncology drug development.[2] this compound binds to the hydrophobic groove of BCL-2 with high affinity (Ki = 1.3 nM), thereby disrupting the interaction between BCL-2 and pro-apoptotic proteins like BAX and BAK.[1][4][5] This disruption leads to the activation of the caspase cascade and subsequent programmed cell death (apoptosis).[2][4] This document provides a detailed protocol for assessing the effect of this compound on cell viability using the CellTiter-Glo® Luminescent Cell Viability Assay.

Data Presentation

Table 1: In Vitro Efficacy of this compound

| Cell Line | Description | Treatment Duration | IC50 | Reference |

| RS4;11 | B-cell precursor leukemia | 72 hours | 71.6 nM | [4][5] |

| H146 | Small cell lung cancer (BCL-XL dependent) | 72 hours | 1.7 µM | [4][5] |

Signaling Pathway

The BCL-2 family of proteins are central regulators of the intrinsic apoptotic pathway. In healthy cells, the anti-apoptotic protein BCL-2 sequesters the pro-apoptotic proteins BAX and BAK, preventing their oligomerization and the subsequent permeabilization of the outer mitochondrial membrane. This compound acts as a BH3 mimetic, binding to the BH3-binding groove of BCL-2 and displacing pro-apoptotic proteins. This allows BAX and BAK to form pores in the mitochondrial membrane, leading to the release of cytochrome c and the activation of caspases, ultimately resulting in apoptosis.

Caption: BCL-2 Signaling Pathway and Inhibition by this compound.

Experimental Protocols

Cell Viability Assay using CellTiter-Glo®

This protocol is adapted for the use of this compound to determine its effect on the viability of a chosen cancer cell line (e.g., RS4;11). The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that measures the number of viable cells in culture based on the quantification of ATP, which indicates the presence of metabolically active cells.

Materials:

-

This compound

-

Cell line of interest (e.g., RS4;11)

-

Appropriate cell culture medium (e.g., RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

-

Opaque-walled 96-well plates

-

Luminometer

Reagent Preparation:

-

This compound Stock Solution (10 mM): Dissolve this compound in DMSO to make a 10 mM stock solution. Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

-

CellTiter-Glo® Reagent: Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions. This typically involves reconstituting the lyophilized substrate with the provided buffer.

Experimental Workflow:

Caption: Experimental Workflow for Cell Viability Assay.

Procedure:

-

Cell Seeding:

-

Harvest and count the cells.

-

Seed the cells in an opaque-walled 96-well plate at a predetermined optimal density in 100 µL of complete culture medium per well.

-

Include wells with medium only for background luminescence measurement.

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment and recovery.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in culture medium from the 10 mM stock solution. A typical concentration range to test would be from 1 nM to 10 µM.

-

Include a vehicle control (DMSO) at the same final concentration as in the drug-treated wells.

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.

-

Incubate the plate for the desired treatment period (e.g., 72 hours).

-

-

CellTiter-Glo® Assay:

-

After the incubation period, equilibrate the plate to room temperature for approximately 30 minutes.

-

Add 100 µL of the prepared CellTiter-Glo® Reagent to each well.

-

Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence of each well using a luminometer.

-

-

Data Analysis:

-